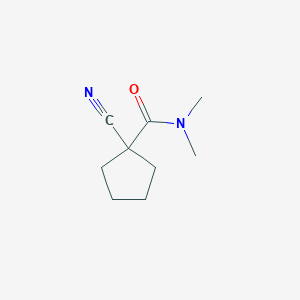
Methyl-6-Brom-2-methylchinolin-4-carboxylat
Übersicht
Beschreibung
Methyl 6-bromo-2-methylquinoline-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-bromo-2-methylquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-2-methylquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalaria-Anwendungen
Methyl-6-Brom-2-methylchinolin-4-carboxylat kann bei der Synthese von Chinolin-Derivaten verwendet werden, die antimalarielle Aktivität aufweisen. Chinoline sind bekannt für ihre Rolle in Antimalariamitteln wie Chloroquin und Mefloquin .
Krebsforschungsanwendungen
Chinolinverbindungen wurden auf ihre potenziellen krebshemmenden Eigenschaften untersucht. Die spezifische Struktur von this compound könnte ein Vorläufer bei der Synthese von Verbindungen für die Krebsforschung sein .
Antibakterielle und Antimykotische Anwendungen
Die Bioaktivität von Chinolin-Derivaten erstreckt sich auch auf antibakterielle und antimykotische Anwendungen. Die Forschung an this compound könnte zu neuen Behandlungen für bakterielle und Pilzinfektionen führen .
Anthelminthikum-Aktivität
Chinolin-Derivate können anthelminthische Aktivität zeigen, die verwendet wird, um parasitäre Würmer (Helminthen) und andere interne Parasiten aus dem Körper auszuscheiden, ohne dem Wirt erheblichen Schaden zuzufügen .
Antivirenforschung
Die Struktur der Verbindung kann bei der Synthese von Chinolin-basierten antiviralen Wirkstoffen nützlich sein und zur Forschung zur Bekämpfung von Virusinfektionen beitragen .
Entzündungshemmende und Analgetische Anwendungen
Aufgrund ihrer entzündungshemmenden und analgetischen Eigenschaften könnten aus this compound synthetisierte Chinolin-Derivate zur Behandlung von Schmerzen und Entzündungen untersucht werden .
Herz-Kreislauf-Systemforschung
Chinoline wurden mit kardiovaskulären Vorteilen in Verbindung gebracht, was auf potenzielle Forschungsanwendungen von this compound in diesem Bereich hindeutet .
Zentrales Nervensystem (ZNS) Anwendungen
Die Verbindung könnte an der Synthese von Wirkstoffen beteiligt sein, die auf ZNS-Störungen abzielen, angesichts der breiten pharmakologischen Aktivitäten von Chinolin-Derivaten .
Eigenschaften
IUPAC Name |
methyl 6-bromo-2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBXARDQBUBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696252 | |
| Record name | Methyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786659-09-4 | |
| Record name | Methyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)




![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
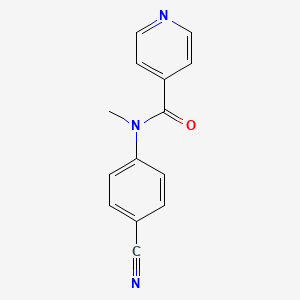
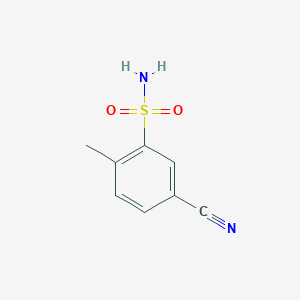
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
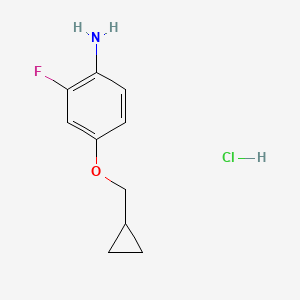
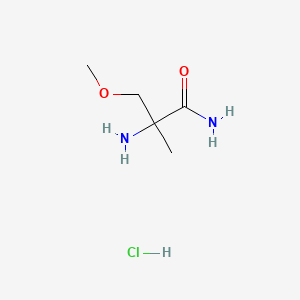
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
